molecular formula C14H20N2O4S B11115169 Ethyl 5-carbamoyl-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11115169
M. Wt: 312.39 g/mol
InChI Key: KLQFRFLJQSSTJK-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes carbamoyl, dimethylpropanamido, and carboxylate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Functional Group Introduction:

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ETHYL 5-CARBAMOYL-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-CARBAMOYL-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives like:

Uniqueness

What sets ETHYL 5-CARBAMOYL-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H20N2O4S/c1-6-20-12(18)8-7(2)9(10(15)17)21-11(8)16-13(19)14(3,4)5/h6H2,1-5H3,(H2,15,17)(H,16,19)

InChI Key

KLQFRFLJQSSTJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)(C)C

Origin of Product

United States

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